Losartan N2-glucuronide

Description

Chemical Identity and Structure

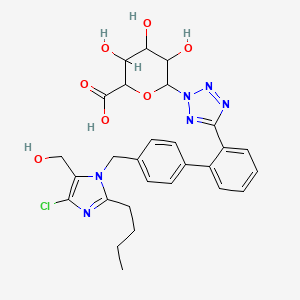

Losartan N2-glucuronide (CAS: 138584-35-7) is a carbohydrate acid derivative with the molecular formula C₂₈H₃₁ClN₆O₇ and a molecular weight of 599.0 g/mol . Its structure comprises a glucuronic acid moiety conjugated to the N2 position of the tetrazole ring in losartan’s biphenyl-tetrazole backbone. Key structural features include:

- Core skeleton : A biphenyl group linked to a tetrazole ring via a methyl-substituted imidazole moiety.

- Glucuronide conjugation : A β-D-glucuronic acid unit attached via a glycosidic bond to the N2 atom of the tetrazole.

- Stereochemistry : The glucuronic acid adopts the β-D-pyranose form, with specific configurations at carbons 2, 3, 4, 5, and 6.

The compound’s SMILES notation, CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl, and InChI key NGFMQMUIOUSHGR-RTCYWULBSA-N provide precise representations of its connectivity and stereochemistry.

Position in Glucuronic Acid Derivatives Classification

This compound belongs to the glucuronic acid derivatives class, characterized by a glucose moiety oxidized at the C6 carbon to form a carboxylic acid. These derivatives are further categorized by their conjugation sites:

This compound’s classification is distinct from other glucuronic acid derivatives due to its regioselective N2 conjugation , a hallmark of tetrazole-containing sartans.

Historical Context of Tetrazole N-Glucuronidation Research

The study of tetrazole N-glucuronidation gained prominence with the development of sartans (e.g., losartan, candesartan). Key historical milestones include:

- Regioselectivity Discovery (2008) : Alonen et al. demonstrated that UDP-glucuronosyltransferase 1A3 (UGT1A3) exhibits high regioselectivity for the N2 position of the tetrazole ring in sartans.

- Enzyme Specificity : UGT1A3 outperformed other UGTs (e.g., UGT1A4, UGT2B7) in catalyzing N2-glucuronidation, particularly for zolarsartan.

- Species Variability : Liver microsomes from humans, rabbits, and rats showed differential production of N1- vs. N2-glucuronides, with humans favoring N2 conjugation for losartan.

These findings underscored the importance of UGT1A3 in modulating the metabolic fate of tetrazole-containing drugs.

Relationship to Parent Compound Losartan

Losartan (C₂₂H₂₂ClN₆O) is a non-peptide angiotensin II receptor antagonist. Its metabolism involves:

- Phase II Glucuronidation : Losartan undergoes conjugation with glucuronic acid at the N2 position of its tetrazole ring, forming this compound as the major metabolite .

- Functional Impact : The glucuronide conjugate is pharmacologically inactive and enhances water solubility, facilitating renal excretion.

| Property | Losartan | This compound |

|---|---|---|

| Molecular Weight | 422.91 g/mol | 599.0 g/mol |

| Solubility | Lipophilic | Hydrophilic |

| Activity | Active (antagonist) | Inactive |

This metabolic transformation exemplifies phase II biotransformation , a critical detoxification pathway in humans.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFMQMUIOUSHGR-RTCYWULBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678715 | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Losartan N2-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

138584-35-7 | |

| Record name | 1-[5-[4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138584-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Losartan N2 Glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCN3CNE9GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

In Vitro Microsomal Systems

Liver microsomes from various species, including rats, dogs, monkeys, and humans, have been employed to optimize reaction conditions. Key parameters include:

Species-specific differences in glucuronidation rates are notable. For example, dog and monkey liver microsomes exhibit 10-fold faster N2-glucuronidation than human microsomes. Rat microsomes show moderate activity but require pH 6.2 for optimal performance.

Recombinant UGT Isoforms

This compound formation is mediated by multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A10, UGT2B7, and UGT2B17. Recombinant UGT systems enable targeted synthesis:

Chemical Synthesis via the Koenigs-Knorr Reaction

While enzymatic methods dominate, chemical synthesis has been explored for structurally similar glucuronides. The Koenigs-Knorr reaction involves coupling losartan’s tetrazole group with methyl acetobromo-β-D-glucuronate in the presence of silver carbonate.

Reaction Steps

Challenges

-

Regioselectivity : Competing O-glucuronidation at the hydroxymethyl group requires careful control.

-

Yield : Lower efficiency (∼50%) compared to enzymatic methods.

In Vivo Formation in Preclinical Models

This compound is naturally formed during intestinal absorption in rats. Key findings include:

-

Site-Specific Metabolism : Duodenum and jejunum exhibit highest glucuronidation activity (12–20% conversion).

-

Absorption Kinetics : Portal vein plasma samples show detectable N2-glucuronide within 15 minutes post-administration.

Purification and Analytical Characterization

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using C18 SPE cartridges. Methanol/water gradients elute this compound with >90% recovery.

High-Performance Liquid Chromatography (HPLC)

Structural Confirmation

-

NMR Spectroscopy : Assigns glucuronide linkage to the tetrazole N2-position.

-

LC-MS/MS : Characteristic fragments at m/z 599 → 423 (loss of glucuronic acid).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic (Microsomes) | 60–75% | >95% | Moderate | $$ |

| Recombinant UGTs | 80–90% | >98% | High | $$$ |

| Chemical Synthesis | 40–50% | 85–90% | Low | $$ |

| In Vivo (Rat) | 12–20% | Variable | N/A | $$$$ |

Industrial and Regulatory Considerations

-

GMP Compliance : Enzymatic synthesis with recombinant UGTs is preferred for clinical-grade material.

-

Impurity Profiling : Losartan N1-glucuronide (isomer) must be controlled to <0.1%.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

Losartan N2-glucuronide primarily undergoes hydrolysis and deglucuronidation reactions. These reactions are facilitated by enzymes such as β-glucuronidase, which cleaves the glucuronic acid moiety from the molecule .

Common Reagents and Conditions

Hydrolysis: This reaction typically requires water and an enzyme such as β-glucuronidase. The reaction is carried out at a pH of around 5.0 and a temperature of 37°C.

Deglucuronidation: Similar to hydrolysis, this reaction also involves β-glucuronidase and is carried out under similar conditions.

Major Products Formed

The major product formed from the hydrolysis and deglucuronidation of this compound is losartan itself. This reaction is significant in the metabolism and elimination of losartan from the body .

Scientific Research Applications

Pharmacokinetics and Metabolism

Losartan is approximately 33% bioavailable when administered orally. The major metabolic pathway involves conversion to its active metabolite E-3174, but a notable portion is also glucuronidated at the N2 position of the tetrazole ring . This glucuronidation process is catalyzed by several UGT enzymes, with UGT1A3 showing a strong preference for the N2 position .

Table 1: Metabolites of Losartan

| Metabolite | Structure | Activity Level |

|---|---|---|

| Losartan | Active | High (primary drug) |

| E-3174 | Active | High (active metabolite) |

| Losartan N2-glucuronide | Conjugated | Moderate (inactive) |

Antihypertensive Effects

This compound may contribute to the overall antihypertensive effect of losartan by enhancing its bioavailability and prolonging its action. The glucuronidation process can influence the pharmacodynamics of losartan, potentially leading to improved therapeutic outcomes in hypertensive patients .

Renal Protection

In patients with diabetic nephropathy, this compound's role in modulating renal function is noteworthy. The conjugation may facilitate renal excretion and reduce nephrotoxicity associated with high plasma levels of losartan .

Potential in Combination Therapies

Research indicates that combining losartan with other agents, such as tetrahydrocurcumin, can enhance antioxidant levels and mitigate kidney fibrosis in diabetic models. This suggests that this compound might play a role in synergistic therapies aimed at improving kidney health .

Case Studies

Several studies have explored the effects of losartan and its metabolites:

- Study on Hypertensive Patients : A multicenter trial demonstrated that adding losartan to hydrochlorothiazide significantly reduced blood pressure compared to placebo. The presence of this compound was noted as a factor contributing to sustained antihypertensive effects over time .

- Animal Model Studies : In rat models, administration of losartan resulted in detectable levels of this compound shortly after dosing, suggesting rapid metabolism and potential implications for therapeutic efficacy .

Mechanism of Action

Losartan N2-glucuronide exerts its effects through the same mechanism as losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptor. This action prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The molecular targets involved include the angiotensin II type 1 (AT1) receptor .

Comparison with Similar Compounds

Research and Analytical Considerations

- Synthesis and Isolation : this compound is commercially available as a reference standard (e.g., TRC L470495, 90% purity) for pharmacokinetic studies .

- Detection Methods : LC/MS/MS is critical for distinguishing N1- and N2-glucuronides due to their structural similarity .

- Pharmacokinetic Relevance : The absence of EXP-3174 in intestinal studies highlights compartment-specific metabolism, with glucuronidation dominating intestinal first-pass effects .

Biological Activity

Losartan N2-glucuronide is a significant metabolite of losartan, an angiotensin II receptor antagonist commonly prescribed for hypertension and heart failure. This article delves into the biological activity, pharmacokinetics, and metabolic pathways associated with this compound, supported by relevant data tables and research findings.

Overview of Losartan and its Metabolite

Losartan is primarily used to manage high blood pressure and offers protective benefits against stroke and diabetic nephropathy. Upon administration, losartan undergoes extensive metabolism, yielding several metabolites, among which this compound is notable for its role in drug elimination rather than pharmacological action.

Chemical Structure and Properties

- Chemical Formula : C28H31ClN6O7

- Molecular Weight : Approximately 595.91 Da

- Formation : Synthesized via glucuronidation at the N2 position of the tetrazole ring of losartan, primarily catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A3 .

Biological Activity

This compound exhibits significantly reduced biological activity compared to losartan. While losartan effectively antagonizes the angiotensin II type 1 receptor (AT1R), this compound primarily facilitates renal clearance and detoxification processes without exerting notable pharmacological effects .

Comparative Biological Activity

| Compound | Activity Level | Mechanism of Action |

|---|---|---|

| Losartan | High | AT1R antagonist |

| This compound | Low | Metabolite facilitating elimination |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its role in the metabolism of losartan. Approximately 12% to 20% of losartan absorbed in the gastrointestinal tract is conjugated to form this glucuronide .

Absorption and Metabolism

- Absorption : Losartan is about 33% bioavailable after oral administration.

- Metabolism : About 14% of the dose is converted to E-3174, the active metabolite, while this compound serves mainly as a means for elimination .

- Clearance : The renal clearance of losartan metabolites, including glucuronides, aids in maintaining drug safety profiles through efficient excretion mechanisms.

Enzymatic Pathways

The formation of this compound involves several key enzymes:

- UGT1A3 : Predominantly responsible for glucuronidation at the N2 position.

- UGT1A1 and UGT2B7 : Contribute to the glucuronidation process but with varying regioselectivity .

Case Studies and Research Findings

Recent studies have highlighted the implications of losartan and its metabolites in clinical settings:

- Impact on Frailty : A study indicated that losartan treatment improved clinical measures associated with frailty, suggesting potential non-angiotensin-related pathways mediated by its metabolites .

- Metabolite Correlation with Outcomes : Research demonstrated correlations between serum concentrations of losartan metabolites and various clinical outcomes, reinforcing the importance of understanding metabolite dynamics in therapeutic contexts .

Q & A

Q. What advanced computational tools predict the pharmacokinetic-pharmacodynamic (PK-PD) behavior of this compound?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models integrating UGT expression levels, renal clearance, and tissue distribution data can simulate concentration-time profiles. Validation against clinical data from heart failure cohorts (e.g., ejection fraction <35%) enhances predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.